molecular formula C24H35NO5 B1670147 Decoquinate CAS No. 18507-89-6

Decoquinate

Cat. No.: B1670147
CAS No.: 18507-89-6
M. Wt: 417.5 g/mol
InChI Key: JHAYEQICABJSTP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Decoquinate (DQ) is a quinolone compound that primarily targets the cytochrome bc1 complex of the parasite Plasmodium falciparum . This complex is a critical component of the parasite’s mitochondrial electron transport chain, playing a crucial role in ATP production and thus the parasite’s survival .

Mode of Action

This compound acts by inhibiting the cytochrome bc1 complex , thereby disrupting mitochondrial oxygen consumption . This inhibition leads to a decrease in ATP production, which is essential for the parasite’s growth and reproduction . The compound has a primary static effect on sporozoites and a secondary cidal effect on early schizonts .

Biochemical Pathways

By inhibiting the cytochrome bc1 complex, this compound disrupts the electron transport chain in the parasite’s mitochondria . This disruption leads to a decrease in ATP production, affecting various downstream biochemical pathways that rely on ATP for energy.

Pharmacokinetics

This compound has poor drug properties, including high lipophilicity and exceedingly poor aqueous solubility (0.06 μg/ml), which render it difficult to administer . Derivatives of this compound, such as rmb005, rmb059, and rmb060, have been developed to improve these properties . For example, RMB005 had a maximum mean whole blood concentration of 0.49 ± 0.02 µM following oral administration .

Result of Action

The inhibition of the cytochrome bc1 complex by this compound leads to a decrease in ATP production, which in turn affects the parasite’s growth and reproduction . This results in a decrease in the number of parasites and a reduction in the severity of the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used as a feed additive in the poultry industry, where it is exposed to various environmental conditions . .

Biochemical Analysis

Biochemical Properties

Decoquinate plays a crucial role in biochemical reactions, particularly in the inhibition of the cytochrome bc1 complex . This complex is a component of the electron transport chain and is involved in ATP production. This compound’s interaction with this complex disrupts the normal biochemical processes of the parasite .

Cellular Effects

This compound’s effects on cellular processes are primarily due to its inhibition of the cytochrome bc1 complex . This inhibition disrupts the normal electron transport chain, leading to a decrease in ATP production and an overall disruption of cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the cytochrome bc1 complex . This binding inhibits the normal function of the complex, disrupting the electron transport chain and leading to a decrease in ATP production .

Temporal Effects in Laboratory Settings

It is known that this compound has a high therapeutic index, indicating that it remains effective over a prolonged period .

Dosage Effects in Animal Models

Given its high therapeutic index, it is likely that this compound remains effective at varying dosages .

Metabolic Pathways

This compound is involved in the electron transport chain metabolic pathway . By inhibiting the cytochrome bc1 complex, this compound disrupts this pathway, leading to a decrease in ATP production .

Transport and Distribution

Given its role in inhibiting the cytochrome bc1 complex, it is likely that this compound is transported to the mitochondria, where this complex is located .

Subcellular Localization

This compound is likely localized to the mitochondria, given its role in inhibiting the cytochrome bc1 complex . The mitochondria are the site of the electron transport chain, and thus the primary location of this compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decoquinate can be synthesized through a multi-step process involving the reaction of 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents such as methanol and reagents like calcium chloride to facilitate the reactions. The product is then purified using techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Decoquinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted quinolones .

Properties

IUPAC Name

ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAYEQICABJSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046851
Record name Decoquinate
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Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18507-89-6
Record name Decoquinate
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Record name Decoquinate [USAN:USP:INN:BAN]
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Record name Decoquinate
Source DrugBank
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Record name DECOQUINATE
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Record name DECOQUINATE
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Record name Decoquinate
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Record name Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of decoquinate against coccidia?

A1: this compound primarily targets the early life cycle stages of Eimeria species, specifically sporozoites and first-generation meronts. [, ] It disrupts their development, preventing the release of merozoites and halting further progression of the parasite life cycle. []

Q2: What are the structural characteristics of this compound?

A2: this compound is a quinolone derivative with the molecular formula C24H35NO5 and a molecular weight of 417.55 g/mol. [] For detailed spectroscopic data, please refer to research articles focusing on its analytical characterization. [, , ]

Q3: How does the formulation of this compound impact its efficacy?

A3: this compound exhibits poor water solubility, posing challenges for its delivery. [, ] Different formulations, such as solid dispersoids, [] nanoemulsions, [] and lipid-based intramuscular depots, [] have been explored to enhance its solubility, bioavailability, and controlled release properties. [, , , ]

Q4: How effective is this compound in controlling coccidiosis in chickens?

A4: this compound effectively controls coccidiosis in chickens for fattening at a minimum dose of 30 mg/kg complete feed. [, ] Studies have demonstrated its efficacy against Eimeria tenella isolates, resulting in high Anticoccidial Indices (ACI) and improved feed conversion rates. [, ]

Q5: How does this compound compare to other coccidiostats like lasalocid in terms of efficacy in calves?

A5: Both this compound and lasalocid demonstrate efficacy against coccidiosis in calves in natural exposure settings. [, , ] this compound, at 0.5 mg/kg body weight, consistently reduced oocyst shedding and improved weight gain compared to controls and, in some instances, outperformed lasalocid. [, ]

Q6: What is known about the development of resistance to this compound in Eimeria species?

A6: Resistance to this compound can develop in Eimeria species, particularly with continuous exposure to suboptimal drug concentrations. [, , ] Interestingly, a collateral sensitivity has been observed between this compound and meticlorpindol, with meticlorpindol-resistant strains showing increased sensitivity to this compound. [, ]

Q7: How is this compound metabolized and excreted in chickens?

A7: Following oral administration, this compound is absorbed and distributed in various chicken tissues, with higher concentrations found in the liver, kidney, and fat. [] It is rapidly eliminated from the body after medication ceases. [] More specific details on its metabolic pathways require further research.

Q8: Have there been any studies on targeted delivery of this compound?

A8: Yes, research has explored using nano- and microparticle formulations to achieve sustained release and improve the duration of prophylactic effect against malaria. [, ] Intramuscular administration of these formulations demonstrated promising results in mice infected with Plasmodium berghei sporozoites. [, ]

Q9: What analytical methods are commonly employed for this compound analysis?

A9: Several analytical techniques have been developed and validated for detecting and quantifying this compound in various matrices, including:

  • High-performance liquid chromatography (HPLC) with fluorometric detection [] or tandem mass spectrometry (LC-MS/MS) [, , ]: These methods offer high sensitivity and selectivity for quantifying this compound residues in tissues.
  • Gas chromatography-tandem mass spectrometry (GC-MS/MS) []: This method, utilizing pre-column derivatization, provides sensitive and accurate quantification of this compound in chicken tissues.

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